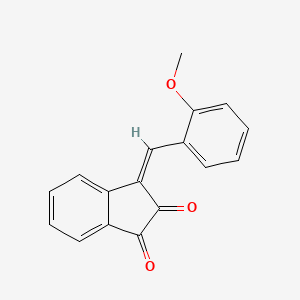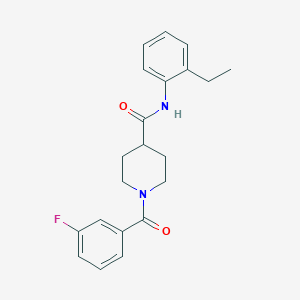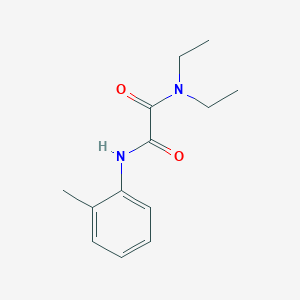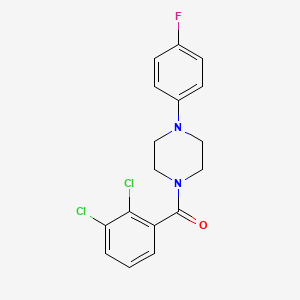![molecular formula C21H24N4O B4617294 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine and related compounds often involves multiple steps, including the cyclization of phenylpiperazineacetic hydrazide, alkylation, and reactions with various reagents to introduce different functional groups or to obtain derivatives with potential tuberculostatic activity. These processes highlight the complexity and versatility in synthesizing oxadiazole derivatives, as demonstrated by Foks et al. (2004) in their exploration of tuberculostatic activity in similar compounds (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Molecular Structure Analysis
Spectral and structural analysis techniques such as FT-IR, Laser-Raman spectra, and X-ray diffraction are crucial for understanding the molecular structure of oxadiazole derivatives. Al-Omary et al. (2014) conducted an extensive study on the harmonic vibrational frequencies and geometric parameters of a similar compound, providing insights into its molecular stability and electronic properties (Al-Omary, Karakaya, Sert, Haress, El-Emam, & Çırak, 2014).
Applications De Recherche Scientifique
Tuberculostatic Activity
Compounds structurally related to 4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine have been investigated for their tuberculostatic activity. Specifically, derivatives of phenylpiperazine demonstrated promising in vitro tuberculostatic properties, indicating potential applications in combating tuberculosis. The minimum inhibiting concentrations (MIC) for these compounds were found to be within 25 - 100 mg/ml, showcasing their effectiveness against the tuberculosis bacterium (Foks et al., 2004).
Anticancer Activity
N-benzhydrylpiperazine/1,3,4‐oxadiazoles conjugates exhibit significant inhibitory growth effects against various cancer cells. A study focused on these conjugates, particularly compound 4d, demonstrated pronounced antiproliferation potential by inducing apoptosis in HeLa cancer cells through oxidative stress-mediated mitochondrial pathways (Khanam et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of new 1,4-disubstituted piperazine derivatives incorporating various heterocyclic systems like thiazole and oxadiazole revealed significant antibacterial activity, particularly against anaerobic bacteria. These compounds were inactive towards aerobes but showed high activity towards anaerobes, both Gram-negative and Gram-positive (Pancechowska-Ksepko et al., 2008).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have also been explored for their corrosion inhibition properties. Research involving these derivatives found them to be effective inhibitors for mild steel corrosion in sulphuric acid environments. Their adsorption characteristics follow Langmuir adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Ammal et al., 2018).
Propriétés
IUPAC Name |
3-benzyl-5-[(4-methyl-3-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24-12-13-25(15-19(24)18-10-6-3-7-11-18)16-21-22-20(23-26-21)14-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMJICGDXOSGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=CC=CC=C2)CC3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)
![3-(2-chlorophenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B4617213.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)
![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)


![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)

